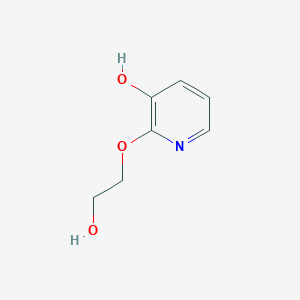

2-(2-Hydroxyethoxy)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-4-5-11-7-6(10)2-1-3-8-7/h1-3,9-10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFZTRNUKZYPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Hydroxyethoxy Pyridin 3 Ol and Its Analogs

Retrosynthetic Strategies for the 2-(2-Hydroxyethoxy)pyridin-3-ol Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. chemistry.coachbibliotekanauki.pl For this compound, several disconnections can be envisioned. A primary disconnection breaks the ether linkage of the 2-hydroxyethoxy group, leading to 3-hydroxypyridine (B118123) and a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. egrassbcollege.ac.in This approach simplifies the synthesis to the formation of the substituted pyridine (B92270) core and a subsequent etherification step.

Another key retrosynthetic step involves the disconnection of the pyridine ring itself. This can lead to various acyclic precursors that can be cyclized to form the desired pyridine structure. egrassbcollege.ac.in The choice of disconnection will depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Precursors | Synthetic Strategy |

| C-O Ether Bond | 3-Hydroxypyridine, 2-Haloethanol/Ethylene Oxide | Williamson Ether Synthesis/Alkylation |

| Pyridine Ring | Acyclic Carbonyls and Amines | Cyclocondensation |

| Pyridine Ring | Alkynes and Nitriles | [2+2+2] Cycloaddition |

Classical and Modern Synthetic Approaches to the Pyridine Core

The synthesis of the pyridine ring is a well-established field in organic chemistry, with numerous methods available. These can be broadly categorized into cycloaddition/cyclocondensation reactions, substitution strategies, and metal-mediated pathways.

Cycloaddition and cyclocondensation reactions are powerful tools for the construction of the pyridine ring from acyclic precursors. imperial.ac.ukwisdomlib.org

Hantzsch Pyridine Synthesis: This classical method involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. youtube.com While versatile, it often results in symmetrically substituted pyridines.

Bohlmann–Rahtz Pyridine Synthesis: This method provides access to substituted pyridines by reacting an enamine with a propargyl ketone.

[2+2+2] Cycloaddition: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as an efficient route to polysubstituted pyridines. rsc.orgacsgcipr.orgnih.gov Cobalt and ruthenium complexes are commonly used catalysts for this transformation. rsc.orgarkat-usa.orgyoutube.com

Diels-Alder Reactions: Inverse-electron-demand Diels-Alder reactions, such as the Boger pyridine synthesis, utilize azadienes reacting with enamines to form the pyridine nucleus. wikipedia.orgrsc.org This method is particularly useful for accessing pyridines that are difficult to synthesize via other routes. wikipedia.org A recent development involves the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles to produce polysubstituted 3-hydroxypyridines. rsc.org

Modification of a pre-existing pyridine ring through substitution reactions is a common strategy. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the regioselectivity of these reactions. wikipedia.orguoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr): Pyridine is highly reactive towards nucleophiles, especially at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iqstackexchange.comquora.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the nitrogen, favors attack at these positions. stackexchange.comquora.com Leaving groups such as halogens are readily displaced by nucleophiles like alkoxides, amines, and thiolates. wikipedia.orgthieme-connect.com

Electrophilic Aromatic Substitution (SEAr): In contrast, electrophilic substitution on the pyridine ring is generally sluggish and requires harsh conditions due to the ring's deactivation. wikipedia.orguoanbar.edu.iqquimicaorganica.org When it does occur, substitution is favored at the 3-position, which is the most electron-rich carbon. wikipedia.orgquora.comaklectures.com Reactions like nitration and sulfonation are difficult, though bromination and chlorination proceed more readily. wikipedia.org To overcome the low reactivity, pyridine N-oxides are often used, which activate the ring towards electrophilic attack at the 2- and 4-positions. wikipedia.orgquora.com Subsequent deoxygenation yields the substituted pyridine. wikipedia.org

Transition metal catalysis has revolutionized the synthesis of substituted pyridines, offering high efficiency and regioselectivity. arkat-usa.orgthieme-connect.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are widely used to introduce carbon-carbon bonds at various positions of the pyridine ring.

C-H Functionalization: Direct C-H functionalization has emerged as an atom-economical method for pyridine modification. thieme-connect.com Transition metal catalysts, including those based on palladium, rhodium, and iridium, can selectively activate and functionalize C-H bonds at the C2, C3, or C4 positions. thieme-connect.comnih.gov

Table 2: Comparison of Pyridine Synthesis Methods

| Method | Advantages | Disadvantages |

| Hantzsch Synthesis | Well-established, readily available starting materials | Often yields symmetrical products, may require harsh conditions |

| [2+2+2] Cycloaddition | High efficiency, access to polysubstituted pyridines | Requires metal catalysts, can be expensive |

| Nucleophilic Substitution | High reactivity at C2/C4, good for introducing heteroatoms | Requires a pre-functionalized pyridine ring with a leaving group |

| C-H Functionalization | Atom-economical, avoids pre-functionalization | May require expensive catalysts, regioselectivity can be a challenge |

Introduction and Functionalization of the 2-Hydroxyethoxy Moiety

Once the 3-hydroxypyridine core is obtained, the final step is the introduction of the 2-hydroxyethoxy side chain.

The most common method for attaching the 2-hydroxyethoxy group is through an etherification reaction. scirp.orgscirp.org

Williamson Ether Synthesis: This classical method involves the reaction of the sodium or potassium salt of 3-hydroxypyridine (formed by treatment with a base like sodium hydride or potassium carbonate) with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol). chemspider.com

Alkylation with Ethylene Oxide: Alternatively, the 3-hydroxypyridine can be directly alkylated with ethylene oxide. This reaction is typically carried out in the presence of a Lewis acid or base catalyst. tandfonline.com

Microwave-Assisted Synthesis: To accelerate the reaction and improve yields, microwave-assisted etherification has been explored as a greener alternative to conventional heating. scirp.orgscirp.org

The choice of method depends on factors such as the scale of the reaction, the desired purity of the product, and environmental considerations.

Selective Hydroxylation and Oxidation/Reduction Methodologies for Side Chains

The introduction of a hydroxyl group or the manipulation of oxidation states in the side chains of pyridin-3-ol derivatives is a critical aspect of creating analogs with tailored properties.

Selective Hydroxylation:

A significant challenge in the synthesis of pyridin-3-ol analogs is the selective hydroxylation at specific positions. A noteworthy advancement in this area is the formal C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnih.gov This metal-free transformation is lauded for its operational simplicity and broad functional group compatibility. nih.govacs.orgnih.gov The process involves the irradiation of a pyridine N-oxide, which leads to the formation of a dearomatized epoxide intermediate. This intermediate can then rearrange to furnish the desired C3-hydroxylated pyridine. acs.org The choice of solvent is crucial, with fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) providing good yields of the hydroxylated product. nih.gov

For instance, the irradiation of pyridine N-oxide in (F3C)3COH yields the corresponding 3-hydroxypyridine in 64% yield. nih.gov This methodology has been successfully applied in the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine core. nih.govacs.orgnih.gov

In the context of enzymatic hydroxylations, fungal peroxygenases from species like Coprinopsis cinerea have demonstrated high efficiency in the selective C25-hydroxylation of vitamin D derivatives, which share structural motifs with complex substituted pyridinols. upc.educsic.es These enzymes offer a green alternative to chemical synthesis for producing hydroxylated derivatives. upc.educsic.es

Oxidation and Reduction of Side Chains:

The oxidation of the nitrogen atom in the pyridine ring to form a pyridine N-oxide is a common strategy to modulate the reactivity of the molecule. wikipedia.org This can be achieved using oxidizing agents like peracids. wikipedia.orgontosight.ai The resulting N-oxide can then direct subsequent substitutions to the C2 and C4 positions. wikipedia.org The N-oxide can later be removed by deoxygenation, for example, with zinc dust. wikipedia.org

Microbial transformations also offer pathways for the oxidation and reduction of pyridine derivatives. For example, Nocardia sp. can degrade pyridine-N-oxide by first reducing it to pyridine. ias.ac.in In other microbial pathways, the pyridine ring can be hydroxylated at various positions. For instance, in animal systems, the quinoline (B57606) ring (a fused pyridine system) is hydroxylated at the 2-, 3-, 5-, and 6- positions. ias.ac.in

Purification and Isolation Methodologies in Complex Organic Syntheses

The purification of pyridinol derivatives from complex reaction mixtures is a critical step to obtain high-purity compounds. A variety of chromatographic and non-chromatographic techniques are employed.

Chromatographic Methods:

Column chromatography is a widely used technique for the purification of pyridinol derivatives. Silica (B1680970) gel is a common stationary phase, and the choice of eluent is crucial for effective separation. scispace.comdoi.org For example, 3-amino-2-pyridinol can be purified using alumina (B75360) column chromatography with ether as the eluent. scispace.com In another instance, the purification of hydrazone derivatives of halo-pyridinol was achieved by column chromatography using a mixture of n-hexane and ethyl acetate (B1210297). doi.org

Flash chromatography on silica gel is another effective method for purifying substituted pyridines. google.com For the purification of enantiopure pyridines, a two-step procedure involving a multicomponent reaction followed by purification of the intermediate β-alkoxy-β-ketoenamides by flash column chromatography has been reported. beilstein-journals.org

Non-Chromatographic Methods:

Distillation is a viable method for purifying pyridine and its derivatives, particularly for removing certain impurities. A patented method describes the purification of pyridine by reacting the crude compound with an alkali metal compound followed by distillation to obtain high-purity pyridine. google.com

Recrystallization is another common technique. For example, commercial 6-amino-2-pyridinol can be purified by recrystallization from acetonitrile (B52724). scispace.com

Liquid-liquid extraction is also utilized in the workup of reaction mixtures to separate the desired product from impurities. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridinol Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine and its derivatives to minimize environmental impact and enhance sustainability.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a green chemistry tool that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov A one-pot, four-component reaction under microwave irradiation has been developed for the efficient synthesis of novel pyridine derivatives in excellent yields (82%–94%) within a short reaction time (2–7 minutes). nih.gov

Solvent-Free and Alternative Solvents:

The use of hazardous organic solvents is a major concern in traditional organic synthesis. Green chemistry approaches focus on using safer solvents or eliminating them altogether. Water has been used as a green solvent for the synthesis of Schiff bases from furan-2-carbaldehyde and DL-alanine. ekb.eg Ionic liquids are also being explored as "green solvents" due to their low toxicity and biodegradability. rasayanjournal.co.in Solvent-free reactions, where reactants are ground together, can also be an effective and environmentally friendly approach. ekb.eg

Catalysis:

The development of new catalysts is a cornerstone of green chemistry. ijarsct.co.in Biocatalysts, such as enzymes, are of particular interest due to their high selectivity and ability to function under mild reaction conditions. ijarsct.co.in For pyrimidine (B1678525) synthesis, various green methods employ catalysts to improve efficiency and reduce waste. rasayanjournal.co.in

Multicomponent Reactions:

Multicomponent reactions (MCRs) are highly atom-economical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rasayanjournal.co.in The Hantzsch pyridine synthesis is a classic example of an MCR used to produce pyridine derivatives. ijarsct.co.in These reactions are considered green as they often reduce the number of synthetic steps and the amount of waste generated. rasayanjournal.co.in

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 2 Hydroxyethoxy Pyridin 3 Ol

Mechanistic Investigations of Pyridine (B92270) Ring Transformations

The pyridine nucleus, substituted with both a hydroxyl and an alkoxy group, exhibits a complex reactivity profile. These electron-donating groups generally activate the ring, making it more akin to phenol (B47542) or anisole (B1667542) in its behavior than to unsubstituted pyridine.

The pyridine ring in 2-(2-hydroxyethoxy)pyridin-3-ol is "electron-rich" due to the powerful electron-donating, mesomeric effects of the hydroxyl group at C3 and the alkoxy group at C2. This enhanced electron density significantly influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Attack: Unlike pyridine itself, which undergoes electrophilic substitution only under harsh conditions and primarily at the 3-position scribd.com, this substituted pyridine is highly activated. The ortho, para-directing influence of the hydroxyl and alkoxy groups directs incoming electrophiles to the C4 and C6 positions. The nitrogen atom, while possessing a lone pair, can act as a Lewis base, but its protonation or coordination with a Lewis acid would deactivate the ring to further electrophilic substitution. Standard electrophilic reactions like nitration and halogenation are expected to proceed under milder conditions than for pyridine. For instance, bromination of 3-hydroxypyridine (B118123) in an aqueous medium readily yields the 2-bromo derivative scribd.com.

Nucleophilic Attack: The electron-donating nature of the substituents makes direct nucleophilic attack on the pyridine ring's carbon atoms challenging. Such reactions typically require an electron-deficient ring or the presence of a good leaving group. However, the nitrogen atom can be alkylated or oxidized to form a pyridinium (B92312) salt or N-oxide, respectively. These modifications make the ring significantly more electron-deficient and susceptible to subsequent nucleophilic attack, often at the C2 or C6 positions scribd.com. The Chichibabin reaction, the direct amination of pyridine with sodium amide, is a classic example of nucleophilic substitution on the pyridine ring scribd.com.

Table 1: Predicted Regioselectivity of Reactions at the Pyridine Ring

| Reaction Type | Reagent/Conditions | Predicted Major Site(s) of Attack | Product Type |

| Electrophilic Substitution | Br₂, H₂O | C4, C6 | Halogenated Pyridinol |

| Electrophilic Substitution | HNO₃, H₂SO₄ | C4, C6 | Nitrated Pyridinol |

| N-Oxidation | H₂O₂, Peroxy acids | N1 | Pyridine-N-oxide |

| Nucleophilic Substitution | NaNH₂ (Chichibabin) | Unlikely without modification | Aminopyridine |

| Nucleophilic Substitution (on N-oxide) | PCl₃ | C2, C4, C6 | Chlorinated Pyridinol |

The oxidation and reduction of this compound can target either the pyridine ring or its substituents.

Oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding pyridine-N-oxide using reagents like hydrogen peroxide or peroxy acids scribd.comacs.org. The electron-rich nature of the ring facilitates this transformation. The resulting N-oxide can be a versatile intermediate for further functionalization acs.org. The phenolic hydroxyl group is also susceptible to oxidation, though this can be complex and may lead to ring-opening or polymerization under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side chains on aromatic rings, but in this case, the primary alcohol on the side chain is a more likely site of oxidation libretexts.org.

Reduction: Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) is a common method for reducing the pyridine ring to a piperidine (B6355638) ring msu.edu. This reaction saturates the aromatic system, completely altering the molecule's chemical and physical properties. The conditions required can often be milder than those needed for the reduction of benzene (B151609) due to the presence of the heteroatom.

Substituted pyridines are known to undergo various rearrangement reactions.

Truce-Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where an aryl sulfone, ether, or sulfide (B99878) migrates from a heteroatom to a carbon atom on the aromatic ring. While not directly documented for this specific molecule, related 2-substituted pyridine substrates are common participants in this type of reaction cdnsciencepub.com.

Boulton–Katritzky Rearrangement: This rearrangement involves the transformation of a five-membered heterocyclic system into another, often seen in isoxazolo[4,5-b]pyridines derived from 3-hydroxypyridines nih.govbeilstein-journals.org.

Intramolecular Cyclization: The presence of two hydroxyl groups (one phenolic, one primary aliphatic) opens the possibility for intramolecular cyclization. For example, under conditions that activate the terminal hydroxyl group (e.g., conversion to a leaving group), it could potentially cyclize onto the pyridine ring, particularly at the activated C4 position, to form a new fused ring system. Syntheses of isoxazolo[4,5-b]pyridines often rely on the cyclization of a suitable functional group at the C2 position of a 3-hydroxypyridine nih.govbeilstein-journals.org.

Reactivity of the Hydroxyethoxy Side Chain

The hydroxyethoxy side chain provides a distinct set of reactive possibilities, primarily centered on the terminal primary hydroxyl group and the ether linkages.

The primary alcohol of the hydroxyethoxy group is a prime target for selective modification, given its higher reactivity compared to the phenolic hydroxyl group under many conditions. This selectivity is crucial for elaborating the molecule's structure without altering the core pyridine ring.

Esterification and Acylation: The terminal hydroxyl can be readily esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Catalysts like p-toluenesulfonyl chloride have been shown to be effective for the formylation and acetylation of alcohols researchgate.net.

Etherification: Further etherification is possible, for example, through a Williamson ether synthesis where the alcohol is first deprotonated with a base and then reacted with an alkyl halide.

Oxidation: Selective oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the reagent and conditions used. Reagents like pyridinium chlorochromate (PCC) typically stop at the aldehyde, while stronger oxidants like potassium permanganate would lead to the carboxylic acid. Side-chain oxidation is a common reaction for benzene derivatives libretexts.org.

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activates the position for subsequent nucleophilic substitution reactions.

Table 2: Examples of Selective Reactions of the Terminal Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

| Esterification | Acetic Anhydride, Catalyst | -O-C(=O)CH₃ | Forms an acetate (B1210297) ester. |

| Formylation | Formic Acid, p-TsCl | -O-C(=O)H | Forms a formate (B1220265) ester researchgate.net. |

| Oxidation (to aldehyde) | PCC (Pyridinium chlorochromate) | -CHO | Mild oxidation. |

| Oxidation (to acid) | KMnO₄, heat | -COOH | Strong oxidation libretexts.org. |

| Tosylation | TsCl, Pyridine | -OTs (Tosylate) | Converts OH to a good leaving group. |

The molecule contains two ether linkages: an aryl ether (connecting the side chain to the pyridine ring) and an alkyl ether (within the side chain, though structurally part of the same bond).

Ether Cleavage: Cleavage of ethers typically requires strong acids, such as HBr or HI libretexts.orglibretexts.org. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond because the aromatic ring does not readily undergo Sₙ2 reactions. libretexts.orglibretexts.org Therefore, treatment of this compound with excess HBr would be expected to yield 3-hydroxy-2-(2-bromoethoxy)pyridine or potentially lead to cleavage of the aryl ether bond to give 2,3-dihydroxypyridine (B124209) and a dihalogenated ethane (B1197151) derivative under harsh conditions. Transition-metal-free methods using silanes in the presence of a base have also been developed for the reductive cleavage of aryl ethers rsc.org.

Ether Formation: The synthesis of this compound likely involves the formation of the aryl ether bond. A common method is the Williamson ether synthesis, where the sodium or potassium salt of 3-hydroxypyridine is reacted with 2-chloroethanol (B45725) or a similar electrophile.

Role of Steric and Electronic Effects on Reaction Outcomes

The steric and electronic effects of the substituents on the pyridine ring of this compound are crucial in determining its reactivity and the regioselectivity of its reactions.

Electronic Effects:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substituents at the 2- and 3-positions further modulate this electronic character. The hydroxyl group at the 3-position (-OH) is an electron-donating group through resonance (mesomeric effect) by donating a lone pair of electrons to the aromatic system. This increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the hydroxyl group.

Conversely, the 2-(2-hydroxyethoxy) group (-OCH₂CH₂OH) exhibits a more complex electronic influence. The ether oxygen atom attached to the pyridine ring is electron-withdrawing through the inductive effect due to its high electronegativity. However, it can also act as an electron-donating group via resonance. In a study on related pyridine derivatives for medicinal chemistry applications, the replacement of an amino-ethanol side chain with an ethylene (B1197577) glycol side chain was employed to render the pyridine ring more electron-deficient, suggesting a net electron-withdrawing effect of the ether-containing side chain. researchgate.net This is a critical consideration in predicting the compound's susceptibility to nucleophilic or electrophilic attack.

The combination of these effects makes the pyridine ring in this compound less activated towards electrophilic substitution compared to benzene, but more reactive than pyridine itself due to the presence of the electron-donating hydroxyl group.

Steric Effects:

Steric hindrance arises from the spatial arrangement of atoms within a molecule that can impede the approach of a reactant to a specific site. nih.gov In this compound, the 2-(2-hydroxyethoxy) side chain is the most significant contributor to steric bulk. This flexible side chain can adopt various conformations, some of which can effectively shield the nitrogen atom of the pyridine ring and the adjacent 3-hydroxyl group.

This steric hindrance can influence reaction outcomes in several ways:

Reduced Reactivity: The bulky side chain can slow down the rate of reactions that require a nucleophile or electrophile to approach the pyridine nitrogen or the carbon atoms of the ring.

Regioselectivity: In reactions where multiple sites are electronically favorable, the less sterically hindered position may react preferentially. For example, in reactions involving the pyridine nitrogen, the approach of a bulky reagent might be hindered.

Conformational Effects: The steric interactions between the side chain and the pyridine ring can influence the molecule's preferred conformation, which in turn can affect its reactivity and intermolecular interactions.

The interplay of these electronic and steric factors is summarized in the table below, which provides a qualitative assessment of their influence on different reaction types.

| Reaction Type | Electronic Effect of -OH (at C3) | Electronic Effect of -OCH₂CH₂OH (at C2) | Steric Effect of -OCH₂CH₂OH | Predicted Outcome |

| Electrophilic Aromatic Substitution | Activating (directs ortho/para) | Deactivating (inductive) / Activating (resonance) | Hinders approach to C4 | Substitution may be favored at C4 or C6, depending on the balance of effects. |

| Nucleophilic Aromatic Substitution | Deactivating | Activating (at C4/C6) | May influence the rate of attack | Generally disfavored unless a good leaving group is present. |

| Reaction at Pyridine Nitrogen | Increases basicity | Decreases basicity (inductive) | Hinders approach of electrophiles/acids | Basicity is a balance of electronic effects; reactivity is subject to steric hindrance. |

| Reaction at 3-OH | - | - | Side chain may hinder approach | Acidity and nucleophilicity are key factors. |

| Reaction at Side Chain -OH | - | - | - | Typical alcohol reactivity (e.g., esterification, oxidation). |

Acid-Base Properties and their Influence on Reactivity and Protonation States

The acid-base properties of this compound are fundamental to understanding its reactivity, as the protonation state of the molecule can dramatically alter its electronic properties and, consequently, its reaction pathways. The molecule possesses multiple sites that can be protonated or deprotonated: the pyridine nitrogen, the phenolic hydroxyl group, and the alcoholic hydroxyl group of the side chain.

Basicity of the Pyridine Nitrogen:

Acidity of the Hydroxyl Groups:

The molecule contains two hydroxyl groups with different acidities. The phenolic hydroxyl group at the 3-position is more acidic than the alcoholic hydroxyl group on the side chain. The pKa of the phenolic proton is expected to be in the range of 8-10, similar to other hydroxypyridines. The alcoholic proton is much less acidic, with a pKa typically around 16-18, similar to ethanol.

In basic conditions, the phenolic hydroxyl group will be the first to be deprotonated, forming a phenoxide ion. This deprotonation significantly increases the electron-donating ability of the substituent, strongly activating the pyridine ring towards electrophilic substitution.

Protonation States and Reactivity:

The predominant species of this compound in solution will depend on the pH. The different protonation states will exhibit distinct reactivities.

| pH Range | Predominant Species | Key Reactive Features |

| Strongly Acidic (pH < pKa of pyridinium) | Cationic (protonated pyridine N) | - Positively charged, deactivated ring- Activated towards nucleophilic attack |

| Weakly Acidic to Neutral (pKa of pyridinium < pH < pKa of phenol) | Neutral | - Moderately activated ring- Nucleophilic pyridine N and phenolic O |

| Basic (pKa of phenol < pH < pKa of alcohol) | Anionic (phenoxide) | - Strongly activated ring towards electrophilic attack- Nucleophilic phenoxide O |

| Strongly Basic (pH > pKa of alcohol) | Dianionic (phenoxide and alkoxide) | - Highly activated ring- Multiple nucleophilic centers |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei like ¹H and ¹³C. researchgate.netmasterorganicchemistry.com

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assessment of 2-(2-Hydroxyethoxy)pyridin-3-ol.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electronegativity of nearby atoms and other magnetic effects within the molecule. organicchemistrydata.org For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the hydroxyethoxy side chain. The hydroxyl protons (from both the pyridinol and the ethoxy groups) may appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. organicchemistrydata.org

¹³C NMR Spectroscopy: In ¹³C NMR, each unique carbon atom in the molecule typically gives rise to a distinct signal, providing a count of non-equivalent carbons. masterorganicchemistry.com The chemical shifts of these signals are indicative of the carbon's hybridization state and its bonding environment. The spectrum of this compound would be expected to show seven distinct carbon signals: three for the sp²-hybridized carbons of the pyridine ring that are bonded to hydrogen, two sp²-hybridized carbons bonded to oxygen, and two sp³-hybridized carbons from the ethoxy chain.

The following table outlines the predicted ¹H and ¹³C NMR spectral data for this compound based on its chemical structure and typical chemical shift values for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.0 - 7.5 | Doublet of doublets (dd) | C-4: 120 - 130 |

| H-5 | 6.7 - 7.2 | Doublet of doublets (dd) | C-5: 115 - 125 |

| H-6 | 7.8 - 8.2 | Doublet of doublets (dd) | C-6: 140 - 150 |

| O-CH₂ | 4.2 - 4.6 | Triplet (t) | C-7: 65 - 75 |

| CH₂-OH | 3.8 - 4.1 | Triplet (t) | C-8: 58 - 65 |

| Pyridin-OH | Variable (broad) | Singlet (s) | C-3: 150 - 160 |

| Ethoxy-OH | Variable (broad) | Singlet (s) | C-2: 155 - 165 |

Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between nuclei, providing unambiguous evidence for atomic connectivity. huji.ac.ilwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. creative-biostructure.com For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their positions on the pyridine ring. It would also show a crucial correlation between the two methylene (B1212753) groups of the hydroxyethoxy side chain (O-CH₂ and CH₂-OH), establishing the ethoxy fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org An HSQC spectrum would definitively link each proton signal (H-4, H-5, H-6, and the two CH₂ groups) to its corresponding carbon atom in the ¹³C spectrum, confirming the assignments made from the 1D spectra. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. For instance, HMBC could show a correlation from the O-CH₂ protons to the C-2 carbon of the pyridine ring, unequivocally establishing the connection point of the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound, the calculated monoisotopic mass is 155.058243 u. guidechem.com An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₇H₉NO₃, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. wikipedia.org A specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product (or daughter) ions are analyzed. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint. nih.gov

For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 156.0659. In an MS/MS experiment, this precursor ion would be expected to fragment via several predictable pathways, including cleavage of the ether bond and loss of small neutral molecules.

Predicted Fragmentation Pathway for [C₇H₉NO₃+H]⁺ (m/z 156.0659):

Loss of ethylene (B1197577) glycol (C₂H₆O₂): Cleavage of the C-O ether bond could result in the loss of ethylene glycol, leading to a fragment corresponding to protonated 3-hydroxypyridin-2-one.

Loss of C₂H₄O: Cleavage within the side chain could lead to the loss of acetaldehyde.

Cleavage of the ethoxy side chain: A common fragmentation for ethers involves cleavage at the C-O bond, which could lead to a fragment ion at m/z 110, corresponding to the protonated 3-hydroxypyridine-2-oxy radical, and a fragment from the side chain.

The following table details some of the plausible fragment ions that could be observed in an MS/MS experiment.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 156.0659 | 112.0393 | C₂H₄O | Protonated 2-hydroxy-pyridin-3-ol |

| 156.0659 | 110.0237 | C₂H₆O | 3-hydroxypyridin-2-yloxy cation |

| 156.0659 | 96.0444 | C₂H₄O₂ | Pyridin-3-ol cation |

Note: The fragmentation pattern provides valuable information for confirming the identity of the compound in complex mixtures. imreblank.ch

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. researchgate.net The frequencies of these vibrations are characteristic of specific functional groups and can provide information about bonding and molecular conformation. nih.gov

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the various functional groups present:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibrations of the two hydroxyl groups (one phenolic, one alcoholic). The broadness is a result of hydrogen bonding. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

C-O Stretching: Strong absorption bands corresponding to the C-O stretching of the ether and alcohol functionalities would be prominent in the fingerprint region, typically between 1050 and 1250 cm⁻¹. rsc.org

O-H Bending: Bending vibrations for the hydroxyl groups would also be present in the fingerprint region.

The following table summarizes the expected characteristic IR absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Alcohol, Phenol (B47542) | 3200 - 3600 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| C=C, C=N Stretch | Aromatic Ring | 1400 - 1650 |

| C-O Stretch | Aryl Ether | 1200 - 1275 |

| C-O Stretch | Primary Alcohol | 1050 - 1085 |

Note: Analysis of these vibrational modes confirms the presence of the key functional groups within the molecule. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. bruker.com The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the pyridine ring, the phenolic hydroxyl group, the aliphatic ether linkage, and the primary alcohol group.

Analysis of related structures, such as 3-hydroxypyridine (B118123) and compounds containing hydroxyethoxy moieties, allows for the prediction of the principal vibrational modes. researchgate.netnih.gov The presence of two hydroxyl groups (one phenolic, one alcoholic) would likely result in a broad absorption band in the high-frequency region due to O-H stretching vibrations, which are often involved in hydrogen bonding. The aromatic nature of the pyridine ring will give rise to C-H and C=C/C=N stretching vibrations, while the ether and alcohol functionalities of the side chain will have characteristic C-O stretching bands. rsc.org

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic and Alcoholic -OH (H-bonded) |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine ring) |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₂) |

| 1620 - 1570 | C=C, C=N stretch | Pyridine ring |

| 1480 - 1400 | C=C, C=N stretch | Pyridine ring |

| 1280 - 1200 | C-O stretch | Aryl ether (Ar-O-CH₂) |

| 1150 - 1050 | C-O stretch | Primary alcohol (CH₂-OH) |

Note: This table is predictive and based on characteristic frequencies of functional groups found in similar molecules.

Raman Spectroscopy (FT-Raman)

Complementary to FTIR, FT-Raman spectroscopy provides information on molecular vibrations, but it is governed by different selection rules. Raman scattering is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those within the pyridine ring. ethz.chresearchgate.net

For this compound, the Raman spectrum would be dominated by intense signals from the pyridine ring vibrations. researchgate.net The ring "breathing" modes of pyridine derivatives typically produce very strong and sharp bands around 1000 cm⁻¹. researchgate.net In contrast, the O-H and C-O stretching vibrations of the hydroxyethoxy side chain, which are strong in the FTIR spectrum, are expected to be weaker in the Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3050 | C-H stretch | Aromatic (Pyridine ring) |

| 1620 - 1570 | Ring stretch | Pyridine ring |

| ~1030 | Ring trigonal stretch | Pyridine ring |

| ~1000 | Ring breathing mode | Pyridine ring |

Note: This table is predictive and based on characteristic Raman shifts for pyridine and its derivatives.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. Analysis of a suitable single crystal of this compound would yield precise bond lengths, bond angles, and torsional angles.

While specific XRD data for this compound is not publicly available, analysis of the closely related molecule, 2-(Hydroxymethyl)pyridin-3-ol, provides significant insight into the likely solid-state structure. nih.gov In the crystal structure of this analogue, molecules are linked by extensive intermolecular hydrogen bonds, specifically O-H···N interactions between the hydroxyl group and the pyridine nitrogen, and O-H···O interactions between hydroxyl groups. nih.gov Furthermore, π-π stacking is observed between parallel pyridine rings of adjacent molecules, with a centroid-to-centroid distance of 3.7649 Å. nih.gov It is highly probable that this compound would exhibit similar intermolecular forces, with the flexible hydroxyethoxy chain potentially participating in or influencing the hydrogen-bonding network.

Powder XRD (XRPD) could be used to characterize the bulk material, identifying its crystalline form (polymorph) by a unique set of diffraction peaks at specific 2θ angles. For instance, a complex derivative containing a 2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl moiety was characterized by XRPD peaks at 2θ values of 5.8°, 9.8°, and 12.2°, among others, defining its specific crystalline form. google.com

Table 3: Expected Structural Features from XRD Analysis (based on analogue 2-(Hydroxymethyl)pyridin-3-ol)

| Structural Feature | Description | Reference |

| Intermolecular Bonding | O-H···N and O-H···O hydrogen bonds linking molecules | nih.gov |

| Molecular Stacking | π-π stacking between parallel pyridine rings | nih.gov |

| Conformation | Determination of the geometry and orientation of the hydroxyethoxy side chain | - |

Theoretical and Computational Studies on 2 2 Hydroxyethoxy Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(2-Hydroxyethoxy)pyridin-3-ol. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions. mdpi.com For pyridine (B92270) derivatives, DFT calculations, particularly with functionals like B3LYP, are commonly used for high-throughput screening of molecular reactivity by evaluating the HOMO-LUMO energy gap. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results. For instance, in studies of related heterocyclic systems, the B3LYP functional with a 6-311G(d,p) basis set has been shown to provide reliable geometric and electronic data. For molecules containing atoms with lone pairs of electrons, such as the oxygen and nitrogen in this compound, the inclusion of diffuse functions (e.g., 6-31+G(d,p) or 6-311++G(d,p)) is often necessary for accurate descriptions of their electronic structure. researchgate.net

DFT calculations provide critical molecular-level descriptors, such as atomic charge distributions, molecular orbital energy levels, and local electron densities. mdpi.com These descriptors are essential for identifying reactive sites within the molecule and analyzing the stability of potential transition states in chemical reactions. mdpi.com For halogenated pyridines, specific DFT functionals like PBE-D have demonstrated high accuracy in predicting reaction barriers and thermodynamic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. mdpi.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for assessing a molecule's reactivity. mdpi.com A smaller energy gap generally corresponds to higher chemical reactivity. mdpi.com For instance, studies on diaminopyrimidine systems using DFT have reported energy gaps in the range of 4.198 to 4.667 eV, suggesting moderate reactivity. The analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net In some heterocyclic compounds, while the LUMO might be distributed over the entire ring system, the HOMO can be localized on specific atoms or functional groups, indicating these as the primary sites for electron donation. researchgate.net For some chlorodiazines and pyridines, it has been observed that the LUMO+1 orbital, rather than the LUMO, has a significant lobe on the carbon attached to the chlorine, making it more relevant for predicting reactivity in nucleophilic substitution reactions. wuxibiology.com

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy often means greater reactivity. |

| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO | A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. |

This table provides a general overview of FMO parameters and their significance.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. walisongo.ac.idresearchgate.net It helps in identifying the electrophilic and nucleophilic regions of a molecule. researchgate.net The MEP is calculated from the electronic density and the positions of the nuclei. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id The visualization is often mapped onto an electron density surface, with an isovalue such as 0.002 atomic units being common for analyzing non-covalent interactions. ucsb.edu

Fukui functions (f(r)) provide a quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.net They describe the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net There are three main types of Fukui indices:

f+ : Indicates the propensity of a site for nucleophilic attack (electron acceptance). researchgate.netsubstack.com

f- : Indicates the propensity of a site for electrophilic attack (electron donation). substack.com

f0 : Indicates the propensity of a site for radical attack. substack.com

These indices are calculated from the atomic charges in the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) states of the molecule. researchgate.net By identifying the atoms with the largest Fukui indices, one can predict the most reactive sites for different types of chemical reactions. substack.com

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 2-(2-hydroxyethoxy) side chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformations and the energy barriers between them. imperial.ac.ukscribd.com The potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. muni.czresearchgate.net

For a molecule like this compound, the PES would be a function of several dihedral angles within the side chain. By systematically varying these angles and calculating the corresponding energy, a map of the PES can be generated. nih.gov This map reveals the low-energy conformers, which correspond to the minima on the surface, and the transition states for conformational changes, which are represented by saddle points. muni.cz Steric interactions and intramolecular hydrogen bonding play a significant role in determining the relative energies of different conformers. imperial.ac.uk Computational methods can be used to automatically explore the PES and identify these critical points. chemrxiv.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanisms of chemical transformations. For this compound, this could involve studying reactions such as oxidation of the alcohol groups or substitution on the pyridine ring.

Reaction pathway modeling involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. muni.cz The structure of the transition state provides crucial information about the mechanism of the reaction. DFT calculations are commonly used to locate and characterize transition states. mdpi.com A key characteristic of a true transition state on the potential energy surface is that it is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate and an energy minimum in all other directions. muni.cz This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Molecular Dynamics Simulations in Non-Biological Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. In a non-biological context, MD simulations of this compound could be used to investigate its properties in different solvents or its interactions with other molecules in solution.

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time. mdpi.com For example, MD simulations could be used to study the solvation of this compound in water, providing insights into the structure of the hydration shell and the dynamics of hydrogen bonding between the solute and solvent molecules. Such simulations can also be used to explore the conformational landscape of the molecule in a dynamic environment, complementing the static picture provided by conformational analysis.

Computational Spectroscopic Data Simulation (NMR, IR, UV-Vis) and Experimental Validation

In a typical study, researchers would employ quantum chemical calculations, such as Density Functional Theory (DFT), to simulate the spectroscopic properties of the molecule. ijcrar.com These theoretical calculations provide valuable insights into the molecular structure and electronic properties, which are then correlated with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computationally, the ¹H and ¹³C NMR chemical shifts of this compound would be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgnih.gov These calculations would be performed on the optimized molecular geometry of the compound. The resulting theoretical chemical shift values, typically referenced to a standard like tetramethylsilane (B1202638) (TMS), would then be compared with experimentally recorded NMR spectra. rsc.org This comparison helps in the precise assignment of signals in the experimental spectrum to specific atoms within the molecule.

Infrared (IR) Spectroscopy

Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule. nih.gov These calculations, often performed using DFT methods, predict the frequencies and intensities of the vibrational modes. ijcrar.com The predicted spectrum would show characteristic bands corresponding to the stretching and bending vibrations of the various functional groups present in this compound, such as O-H, C-H, C=C, C-N, and C-O bonds. Experimental validation would involve recording the FT-IR spectrum of the compound and comparing the positions and relative intensities of the absorption bands with the simulated spectrum. nih.gov

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound would be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum. researcher.life The theoretical spectrum would then be compared with the experimental UV-Vis spectrum recorded in a suitable solvent to validate the computational model and understand the electronic transitions within the molecule. acs.org

Without access to specific published research on this compound, the following tables represent a generalized format of how such data would typically be presented. The values within are illustrative and not based on actual experimental or computational results for this specific compound.

Table 1: Hypothetical Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Experimental ¹H | Theoretical ¹H (GIAO) | Experimental ¹³C | Theoretical ¹³C (GIAO) |

| C2 | - | - | 155.0 | 154.5 |

| C3 | - | - | 145.2 | 144.8 |

| C4 | 7.10 | 7.05 | 125.8 | 125.3 |

| C5 | 6.95 | 6.90 | 120.4 | 120.0 |

| C6 | 7.80 | 7.75 | 140.1 | 139.7 |

| C7 | 4.20 | 4.15 | 65.3 | 64.9 |

| C8 | 3.85 | 3.80 | 61.7 | 61.2 |

| OH (Pyridin-3-ol) | 9.50 | 9.45 | - | - |

| OH (Hydroxyethoxy) | 4.90 | 4.85 | - | - |

Table 2: Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR | Theoretical IR (DFT) | Assignment |

| ν(O-H) | 3400 | 3415 | Hydroxyl stretch |

| ν(C-H) | 3050 | 3060 | Aromatic C-H stretch |

| ν(C-H) | 2950 | 2965 | Aliphatic C-H stretch |

| ν(C=C), ν(C=N) | 1600, 1580 | 1605, 1585 | Pyridine ring stretch |

| δ(O-H) | 1450 | 1455 | Hydroxyl bend |

| ν(C-O) | 1250 | 1258 | Ether C-O stretch |

| ν(C-O) | 1050 | 1055 | Alcohol C-O stretch |

Table 3: Hypothetical Comparison of Experimental and Theoretical UV-Vis Spectral Data for this compound

| Electronic Transition | Experimental λmax (nm) | Theoretical λmax (nm) (TD-DFT) | Oscillator Strength (f) |

| π → π | 280 | 285 | 0.45 |

| n → π | 320 | 325 | 0.02 |

Derivatization, Analogues, and Structure Reactivity Relationships of 2 2 Hydroxyethoxy Pyridin 3 Ol

Design and Synthesis of Novel Pyridine (B92270) Analogues Bearing Hydroxyethoxy Moieties

The design of novel pyridine analogues is a significant area of chemical research, driven by the quest for molecules with specific, enhanced properties. mdpi.comnih.gov The introduction of a hydroxyethoxy moiety to a pyridine-3-ol scaffold, creating the parent compound 2-(2-hydroxyethoxy)pyridin-3-ol, is a strategic design choice aimed at modifying the molecule's characteristics. The primary rationale for incorporating such a polar side chain is to improve properties like solubility and to introduce new interaction points, such as hydrogen bonding capabilities. acs.org

A key example illustrating this design strategy is found in the development of RAF inhibitors for cancer therapy. Medicinal chemists identified that a pyridine series with an alcohol side chain could interact favorably with the DFG (Asp-Phe-Gly) loop of the kinase enzyme, leading to significantly improved cell potency. acs.org This structure-based approach, where a polar group is introduced to create specific interactions within a biological target, is a common theme in drug design. mdpi.com Similarly, the synthesis of such analogues often begins with a pre-existing pyridinol core. For instance, novel halo-pyridinol-based hydrazone derivatives have been synthesized starting from 2-chloropyridin-3-ol, which serves as a versatile precursor for further elaboration. doi.org

The synthesis of these analogues can follow various routes. One common approach involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with ethylene (B1197577) glycol. For example, the synthesis of 5-bromo-2-(2-hydroxyethoxy)pyridin-3-ol (B1523953) involves the introduction of the hydroxyethoxy group onto a brominated pyridin-3-ol core, a modification that enhances solubility. Another strategy involves building the molecule through multi-component reactions, which allow for the efficient construction of highly substituted pyridine rings from simpler starting materials. chim.it The synthesis of N-(3-hydroxy-2-phosphonylmethoxypropyl) (HPMP) derivatives, which are antiviral agents, also involves the modification of a dihydroxypropyl side chain attached to a heterocyclic base, showcasing a related synthetic challenge. researchgate.net

The table below summarizes examples of designed pyridine analogues where moieties, including polar side chains, have been introduced to achieve specific properties.

| Compound Series | Design Rationale | Key Findings | Reference(s) |

| RAF Inhibitors | Introduce polar alcohol side chain to interact with DFG loop and improve properties. | Discovery of a clinical candidate with improved potency and metabolic stability. | acs.org |

| h-TNAP Inhibitors | Synthesize a library with diverse pharmacophores to explore structure-activity relationships. | Identified potent inhibitors multi-fold stronger than the standard. | mdpi.com |

| p38α MAPK Inhibitors | Replace a pyrazine (B50134) ring with a pyridine moiety to improve solubility while retaining activity. | Successfully developed potent inhibitors of IL-1β release with improved pharmacological profiles. | csic.es |

| Anticancer Agents | Hybridize pyridine and urea (B33335) scaffolds to target VEGFR2. | Identified compounds with potent submicromolar anticancer activity and good safety profiles. | mdpi.com |

Scaffold Modification and Investigation of Substitution Patterns

Investigations into substitution patterns are crucial for understanding and predicting a molecule's behavior. For instance, the permeability of pyridine derivatives across biological membranes is highly sensitive to the position and nature of substituents. nih.gov The placement of different functional groups can drastically alter a compound's lipophilicity, polarity, and steric profile. In the context of 1H-pyrazolo[3,4-b]pyridines, the substitution pattern is largely dictated by the synthetic route used to construct the pyridine ring, with certain positions being more readily functionalized than others. mdpi.com

Scaffold modification can also involve more profound structural changes, such as ring contraction. Pyridines can be converted into pyrrolidine (B122466) derivatives, a valuable transformation given the prevalence of the pyrrolidine core in bioactive molecules. nih.gov This highlights the versatility of the pyridine scaffold as a starting point for generating diverse chemical structures. The functionalization of chalcone (B49325) scaffolds with pyridine nuclei is another example, where the pyridine moiety is incorporated to create antifungal agents. nih.gov The choice of substituents on both the A and B rings of the chalcone, including the position of the pyridine nitrogen, significantly impacts the biological activity. nih.gov

Structure-Reactivity Correlation Studies within the Pyridinol Series

Structure-reactivity correlation studies aim to establish a quantitative relationship between a molecule's structure and its chemical reactivity. researchgate.net For the pyridinol series, these studies often focus on how substituents influence properties like acidity (pKa) and the kinetics of chemical reactions. oup.comoup.com

Impact of Substituents on pKa:

The pKa value, a measure of a compound's acidity, is highly dependent on the electronic effects of substituents on the pyridine ring. almerja.net The pyridine nitrogen has a pKa of about 5.2. scribd.com Electron-withdrawing groups, such as chloro or nitro groups, decrease the electron density on the ring and at the nitrogen atom, making it less basic (lower pKa). almerja.netscribd.com Conversely, electron-donating groups, like methyl or amino groups, increase electron density and make the nitrogen more basic (higher pKa). scribd.com

The position of the substituent is also critical. For hydroxypyridines, substituents in the α-positions (adjacent to the nitrogen) have a more significant effect on tautomeric equilibria and protonation behavior than those in the β-positions. researchgate.net For instance, theoretical calculations of substituted pyridines show that a hydroxyl group at the 2-position results in a pKa of 0.75, while one at the 3-position gives a pKa of 4.79. researchgate.net The electron-withdrawing nature of the pyridine ring itself can significantly increase the acidity of attached functional groups, as seen in pyridine-3-sulfonamide (B1584339) compared to benzenesulfonamide. mdpi.com In the synthesis of osmium complexes, modifying the pyridine ligand with electron-donating or -withdrawing groups systematically tunes the pKa of a coordinated water molecule, demonstrating a clear Hammett correlation. rsc.org

The following table presents experimental and calculated pKa values for various substituted pyridines, illustrating the impact of different functional groups.

| Substituent (Position) | Experimental pKa | Calculated pKa (mono-hydrated) | Reference |

| H (Parent Pyridine) | 5.23 | 4.58 | researchgate.net |

| 2-OH | 0.75 | 1.22 | researchgate.net |

| 2-OH | 11.65 | 12.27 | researchgate.net |

| 3-OH | 4.79 | 6.32 | researchgate.net |

| 3-OH | 8.75 | 7.37 | researchgate.net |

| 4-OH | 3.20 | 3.73 | researchgate.net |

Note: Hydroxypyridines can exist in tautomeric forms and can be protonated at the nitrogen or deprotonated at the hydroxyl group, leading to multiple pKa values.

Impact of Substituents on Reaction Kinetics:

Substituents also profoundly affect the rates of chemical reactions (kinetics). The oxidation of monosubstituted pyridines by sulfate (B86663) radicals, for example, proceeds about 10 times faster for the basic form of the pyridines than for their protonated forms. researchgate.net The study of the thermal decomposition of pyridinol-blocked isocyanates revealed that the deblocking temperature, a measure of reaction rate, is lowered by electron-withdrawing and sterically hindering substituents on the pyridinol ring. researchgate.net This is because these adducts decompose to regenerate a free isocyanate, and the stability of the pyridinol leaving group influences the energy barrier for this process. mdpi.comresearchgate.net

Pulse radiolysis studies on 3-pyridinol have been used to determine the rate constants for its reaction with hydroxyl radicals at different pH values, providing fundamental data on its oxidative reactivity. osti.gov In the development of catalytic antioxidants, it was found that 3-pyridinols bearing an alkyltelluro group ortho to the hydroxyl group were significantly more reactive in quenching peroxyl radicals than the corresponding para isomers, with absolute rate constants (k_inh) as high as 1 x 10⁷ M⁻¹ s⁻¹. diva-portal.org This highlights the strong positional effect of substituents on reaction kinetics.

Synthesis of Metal Complexes and Supramolecular Assemblies for Material Science Applications

The pyridine ring, with its lone pair of electrons on the nitrogen atom, is an excellent ligand for coordinating with metal ions. acs.org This property, combined with the presence of hydroxyl and ether oxygen atoms in this compound, makes it and its derivatives versatile building blocks for constructing metal complexes and larger supramolecular assemblies. acs.org These structures are of great interest in material science due to their potential applications in catalysis, electronics, and sensing. chim.it

Synthesis of Metal Complexes:

The synthesis of metal complexes typically involves reacting the pyridine-based ligand with a metal salt in a suitable solvent. nih.govacs.org For example, Schiff base ligands derived from pyridine precursors have been used to synthesize new cobalt(II), copper(II), and zinc(II) complexes. nih.govnih.gov The resulting complexes are often characterized by techniques such as FT-IR, NMR, and X-ray crystallography to confirm their structure and coordination geometry. acs.org The electronic properties of the pyridine ligand can be systematically tuned to control the properties of the resulting metal complex. An improved protocol for synthesizing a family of [Os(bpy)₂(py)(OH₂)]²⁺ complexes allows for the modular tuning of the pyridine ligand, which in turn modifies the electrochemical properties of the osmium center. rsc.org

Supramolecular Assemblies:

Supramolecular chemistry involves the design and synthesis of large, well-organized structures held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. rsc.org Pyridine derivatives are key components in this field. Halogen bonding, a directional interaction between a halogen atom and a Lewis base like a pyridine nitrogen, has been used to assemble highly ordered supramolecular chains from phenylethynyl pyridine derivatives. acs.org

The layer-by-layer (LbL) deposition technique allows for the precise construction of molecular assemblies on surfaces using pyridine-type compounds and metal-containing cross-linkers. acs.org The structure and properties of these surface-confined metal-organic networks can be programmed by controlling the assembly sequence and the chemical nature of the building blocks. acs.org Furthermore, pyridyl-ethynyl-fluorenyl derivatives have been shown to form crystal structures characterized by multiple intermolecular C-H···N and C-H···π interactions, leading to complex supramolecular assemblies. researchgate.net The ability to control molecular packing through these weak interactions is fundamental to crystal engineering and the development of new materials with tailored macroscopic properties. acs.org

Applications in Advanced Chemical Synthesis and Materials Science Research

2-(2-Hydroxyethoxy)pyridin-3-ol as a Synthetic Building Block and Intermediate

In the realm of synthetic organic chemistry, a "building block" is a molecule that serves as a fundamental unit in the construction of more complex molecular architectures. cymitquimica.com this compound and its derivatives fit this description, acting as key intermediates in the synthesis of elaborate organic structures.

The chemical reactivity of the pyridine (B92270) ring, combined with the hydroxyl and hydroxyethoxy groups, allows this compound to be a valuable precursor for a variety of complex molecules. Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are of significant interest in medicinal chemistry due to their presence in a vast number of natural products and pharmaceuticals. uou.ac.inopenmedicinalchemistryjournal.com Derivatives of this compound, such as its brominated form, are classified as halogenated heterocyclic building blocks. ambeed.comcalpaclab.com

The ether-linked hydroxyethoxy group can enhance water solubility, a desirable property for reactions conducted in aqueous media. The pyridine nitrogen and the hydroxyl groups provide sites for further chemical reactions, enabling the construction of larger, more intricate molecules. For example, related trifluoromethylpyridine derivatives are synthesized through cyclocondensation reactions using specific building blocks, a strategy that highlights how functionalized pyridine rings serve as platforms for creating agrochemicals and pharmaceuticals. semanticscholar.org Research has demonstrated the synthesis of complex tris-heterocyclic molecules using strategies that combine different types of chemical reactions, starting from functionalized heterocyclic precursors. frontiersin.org A notable example of a complex molecule derived from a similar pyridine core is N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a selective RAF inhibitor developed for cancer research, underscoring the role of this scaffold as a crucial intermediate in medicinal chemistry. acs.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 62.6 Ų |

Data sourced from Guidechem. guidechem.com

Functional materials and polymers are designed to possess specific properties and perform particular functions. The incorporation of specific chemical units, or monomers, into a polymer chain can impart desired characteristics. aits-tpt.edu.inwikipedia.org The this compound structure contains reactive sites—specifically the hydroxyl groups—that can be used to incorporate it into a polymer backbone. wikipedia.org

The hydroxyethoxy group is particularly useful for introducing hydrophilicity into polymers. For instance, monomers containing polyethylene (B3416737) glycol (PEG)-like structures are used to modify the properties of polymers for applications such as high refractive index materials for ophthalmic use. google.com In a related context, glycidyl (B131873) methacrylate (B99206) (GMA) copolymers have been chemically modified by reacting their epoxy groups with alcohols containing pyridine moieties. scispace.com This process grafts the pyridine units onto the polymer side chains, which can significantly alter the polymer's properties, such as its glass transition temperature and rigidity, and create materials capable of binding heavy metals. scispace.com

Furthermore, research into photoswitches has involved the creation of functional polymers by first copolymerizing monomers like glycidyl methacrylate and then reacting the polymer with a molecule containing a hydroxyethoxy-amine structure, such as 2-(2-aminoethoxy)ethanol. acs.org This demonstrates the utility of the hydroxyethoxy side chain in post-polymerization modification to create advanced, responsive materials.

Potential in Ligand Design for Non-Biological Catalysis

In catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of effective ligands is crucial for controlling the activity and selectivity of a catalyst. The structure of this compound, containing both a pyridine ring (a "soft" N-donor) and hydroxyl groups ("hard" O-donors), makes it an interesting candidate for ligand design.

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. A related compound, 5-Bromo-3-fluoropyridin-2-ol, has been identified as a precursor in ligand synthesis, highlighting the utility of the pyridinol scaffold. The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups can coordinate to a metal center, potentially forming a stable chelate ring. This chelation effect can enhance the stability of the resulting metal complex. The flexibility of the hydroxyethoxy side chain could also allow it to participate in coordination, possibly influencing the geometry and reactivity of the catalytic center. By modifying the pyridine ring or the side chain, it is possible to fine-tune the electronic and steric properties of the ligand, thereby optimizing the performance of a potential catalyst for a specific chemical transformation.

Research on Corrosion Inhibition Properties in Material Science Contexts

Corrosion is the degradation of a material, typically a metal, due to chemical reactions with its environment. researchgate.net Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. chemmethod.com Organic compounds containing heteroatoms like nitrogen (N), oxygen (O), and sulfur (S), as well as multiple bonds or aromatic rings, are often effective corrosion inhibitors. researchgate.netchemmethod.com

This compound possesses several features that suggest potential as a corrosion inhibitor:

Nitrogen and Oxygen Heteroatoms: The molecule contains a nitrogen atom in the pyridine ring and three oxygen atoms (two in the hydroxyethoxy group and one in the pyridinol group). These atoms have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms on a surface.

Aromatic Ring: The pyridine ring provides a source of π-electrons, which can also interact with the metal surface.

The mechanism of inhibition typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. chemmethod.com Studies on other pyridine derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of these inhibitors generally increases with concentration. chemmethod.comresearchgate.net The adsorption process can be physical (physisorption) or chemical (chemisorption) and often follows established adsorption models like the Langmuir isotherm. researchgate.net Given these principles, this compound is a strong candidate for research into new, effective corrosion inhibitors, particularly for mild steel in acidic environments. chemmethod.com

Table 2: Principles of Corrosion Inhibition by Organic Heterocyclic Compounds

| Feature | Role in Corrosion Inhibition |

|---|---|

| Heteroatoms (N, O) | Act as active centers for adsorption by donating lone pair electrons to the metal surface. chemmethod.com |

| Aromatic/π-Systems | Provide π-electrons that can interact with the d-orbitals of the metal, strengthening the adsorbed film. chemmethod.com |

| Adsorption | Forms a protective layer on the metal surface, blocking active corrosion sites. researchgate.netresearchgate.net |

| Inhibitor Type | Can be anodic, cathodic, or mixed-type, affecting the electrochemical processes of corrosion. researchgate.net |

Development of Optoelectronic Materials and Sensors (if applicable)